2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene
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Description
2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.442. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Methods
Research highlights efficient synthesis methods for tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives, which are closely related to 2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene. The use of starch solution as a catalyst in a one-pot, three-component condensation process offers a nontoxic and biodegradable approach for the synthesis of these compounds with excellent yields (Hazeri et al., 2014). Similarly, magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water provide an efficient and environmentally benign procedure (Esmaeilpour et al., 2015).
Photochromic and Redox Properties
The study of photochromic and redox properties of pyrano[c]chromene derivatives reveals their potential application in materials science. UV-visible absorption spectroscopy has been used to investigate these properties, showing the impact of phenyl group incorporation and the presence of an N,N-dimethylamino group on the photochromic behavior (Huang et al., 2007).
Potential Anticancer Activities
A series of pyrano[c]chromene-4,8-dione derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These studies have identified compounds with significant anticancer activities, providing a basis for further research into their potential as anticancer agents (Hongshuang et al., 2017). The synthesis approach and structure-activity relationships summarized in this research could pave the way for the development of new anticancer agents.
Properties
IUPAC Name |
2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14(2)8-7-13-20(4)17-12-11-15(3)21-19(17)16-9-5-6-10-18(16)22-20/h5-6,8-10,15,17,19H,7,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDUKCBURFEWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(O1)C3=CC=CC=C3OC2(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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